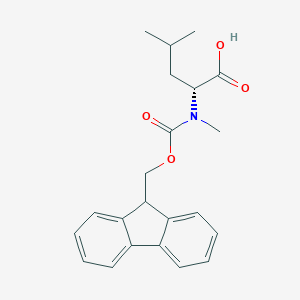

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJQSIPFDWLNDC-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427131 |

Source

|

| Record name | Fmoc-N-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103478-63-3 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103478-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Fmoc-N-methyl-D-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-D-leucine is a crucial amino acid derivative employed in the fields of peptide synthesis and drug development.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus allows for its strategic removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[2][3] The N-methylation of the peptide backbone is a key modification known to enhance the metabolic stability, cell permeability, and conformational rigidity of peptides, thereby improving their pharmacokinetic properties and therapeutic potential.[4][5] The D-configuration of the leucine residue can also contribute to increased resistance to enzymatic degradation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-N-methyl-D-leucine.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-N-methyl-D-leucine are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][6][7][8] |

| Molecular Weight | 367.4 g/mol | [1][8] |

| Appearance | White to off-white powder/solid | [1][8] |

| Melting Point | 110-120 °C | [1][6] |

| Optical Rotation | [α]²⁰D = +22 ± 3° (c=1 in DMF) | [1][6] |

| Purity | ≥96.0% (HPLC) | [6] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. Sparingly soluble in aqueous buffers.[9][10] | |

| Storage | 0-8°C | [1][8] |

Experimental Protocols

Synthesis of Fmoc-N-methyl-D-leucine

The synthesis of Fmoc-N-methyl-D-leucine can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection of the carboxyl group. A common approach is adapted from methods used for similar N-methylated amino acids.[4][5]

1. Protection of the Carboxylic Acid:

-

Objective: To protect the carboxylic acid of D-leucine to prevent side reactions during the subsequent N-methylation step. A common method is the formation of a methyl ester.

-

Procedure:

-

Suspend D-leucine in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the D-leucine methyl ester hydrochloride.

-

2. N-methylation using the Fukuyama-Mitsunobu Reaction:

-

Objective: To introduce a methyl group onto the nitrogen atom of the amino group.

-

Procedure:

-

Dissolve the D-leucine methyl ester hydrochloride in an anhydrous solvent such as THF.

-

Add a base, like triethylamine (TEA), to neutralize the hydrochloride.

-

Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to protect the amino group.

-

To the nosyl-protected amino ester, add triphenylphosphine (PPh₃) and methanol.

-

Cool the solution in an ice bath and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

3. Deprotection of the Nosyl Group and Fmoc Protection:

-

Objective: To remove the temporary nosyl protecting group and introduce the final Fmoc group.

-

Procedure:

-

Dissolve the N-methylated intermediate in a suitable solvent.

-

Add a thiol, such as 2-mercaptoethanol, and a base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to remove the o-NBS group.

-

After purification, dissolve the N-methyl-D-leucine methyl ester in a mixture of acetone and water.

-

Add a base, such as sodium bicarbonate.

-

Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in acetone portion-wise.

-

Stir the reaction at room temperature for 4-6 hours.

-

4. Saponification of the Methyl Ester and Purification:

-

Objective: To hydrolyze the methyl ester to the free carboxylic acid and purify the final product.

-

Procedure:

-

Add a solution of lithium hydroxide (LiOH) to the reaction mixture and stir until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the mixture with dilute HCl to a pH of approximately 2.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure Fmoc-N-methyl-D-leucine.

-

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-D-leucine is a valuable building block for introducing N-methylated residues into synthetic peptides. The following is a standard protocol for its incorporation during Fmoc-based SPPS.[11][12]

1. Resin Preparation:

-

Swell the solid support resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[11]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[11]

-

Wash the resin thoroughly with DMF and then Dichloromethane (DCM).[11]

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-N-methyl-D-leucine (4 equivalents based on resin substitution), a coupling agent such as HATU (4 equivalents), and a base like DIPEA (8 equivalents) in DMF or NMP.[11]

-

Allow the activation to proceed for 5 minutes at room temperature.[11]

-

Add the activated amino acid solution to the deprotected resin and shake the reaction mixture for 1-2 hours.[11] Due to the steric hindrance of the N-methyl group, a double coupling may be necessary to ensure complete reaction.[11]

4. Monitoring and Washing:

-

Perform a colorimetric test (e.g., bromophenol blue or Kaiser test) to monitor the completion of the coupling reaction.[11] Note that the Kaiser test is not reliable for N-methylated amino acids.

-

Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.[11]

5. Repetition and Cleavage:

-

Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.

-

After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.[11]

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers.[11]

Visualizations

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the key steps for incorporating Fmoc-N-methyl-D-leucine into a peptide chain during solid-phase peptide synthesis.

Caption: Workflow for the incorporation of Fmoc-N-methyl-D-leucine in SPPS.

Role in Drug Discovery

Fmoc-N-methyl-D-leucine is not directly involved in signaling pathways but is a critical component in the synthesis of modified peptides that can act as agonists or antagonists of various cellular signaling pathways.

Caption: Role of Fmoc-N-methyl-D-leucine in synthesizing therapeutic peptides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Automated Peptide Synthesizers [peptidemachines.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 6. H63895.03 [thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

Structure and CAS number for N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, a key building block in modern peptide synthesis. This document details its chemical structure, properties, and its primary application in the solid-phase synthesis of peptides, a cornerstone technique in drug discovery and development.

Chemical Identity and Properties

This compound, also known as Fmoc-N-Me-D-Leu-OH, is a synthetic amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, which is crucial for the stepwise assembly of peptide chains. The N-methylation provides resistance to enzymatic degradation and can introduce conformational constraints in the final peptide, a feature often exploited in the design of therapeutic peptides.

| Property | Value |

| CAS Number | 103478-63-3[1] |

| Molecular Formula | C22H25NO4[2] |

| Molecular Weight | 367.44 g/mol [2] |

| Appearance | White to off-white solid/powder[2] |

| Melting Point | 108-116 °C |

| Purity | ≥97.0% |

| Solubility | Soluble in DMSO (100 mg/mL)[2] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[2] |

Chemical Structure:

References

A Technical Guide to Fmoc-N-Me-D-Leu-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-α-Fmoc-N-α-methyl-D-leucine, commonly referred to as Fmoc-N-Me-D-Leu-OH, is a chemically modified amino acid derivative. It serves as a crucial building block in the synthesis of peptides, particularly in the construction of peptide chains containing N-methylated amino acids. The incorporation of N-methylated amino acids can enhance the metabolic stability and conformational properties of the resulting peptide, making it a valuable tool in drug discovery and development. This guide provides a concise overview of its key properties and its application in solid-phase peptide synthesis.

Physicochemical Properties

The fundamental molecular and physical characteristics of Fmoc-N-Me-D-Leu-OH are summarized below. These properties are essential for its use in synthetic organic chemistry and peptide synthesis.

| Property | Value | Reference |

| Molecular Weight | 367.44 g/mol | [1] |

| Chemical Formula | C₂₂H₂₅NO₄ | [1] |

| CAS Number | 103478-63-3 | |

| Appearance | Colorless to white powder | |

| Melting Point | 108-116 °C | |

| Storage Temperature | 2-8°C |

Application in Peptide Synthesis: An Overview

Fmoc-N-Me-D-Leu-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. This allows for the selective deprotection and subsequent coupling of the next amino acid in the sequence. The N-methylation of the amino acid adds a layer of complexity to the synthesis, often requiring optimized coupling conditions to achieve high yields.

General Experimental Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc SPPS, a process in which Fmoc-N-Me-D-Leu-OH would be incorporated.

Caption: A diagram of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Illustrative Experimental Protocol: Coupling of Fmoc-N-Me-D-Leu-OH in SPPS

The following is a generalized protocol for the coupling of an Fmoc-protected amino acid, such as Fmoc-N-Me-D-Leu-OH, onto a resin-bound peptide chain. The specific reagents and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.

1. Resin Preparation:

-

The solid support resin with the N-terminal Fmoc group removed is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Activation of Fmoc-N-Me-D-Leu-OH:

-

In a separate vessel, dissolve Fmoc-N-Me-D-Leu-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, commonly N,N-diisopropylethylamine (DIPEA).

-

Allow the activation to proceed for a few minutes at room temperature.

3. Coupling Reaction:

-

The activated Fmoc-N-Me-D-Leu-OH solution is added to the prepared resin.

-

The reaction vessel is agitated at room temperature for a period ranging from 1 to 4 hours. The progress of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test. Note that N-methylated amino acids will not give a positive Kaiser test, so alternative monitoring methods may be required.

4. Washing:

-

After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

5. Repetition of the Cycle:

-

For the addition of the subsequent amino acid, the cycle begins again with the deprotection of the Fmoc group from the newly added Fmoc-N-Me-D-Leu-OH.

6. Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA) and various scavengers.

This technical guide provides a foundational understanding of Fmoc-N-Me-D-Leu-OH for professionals engaged in peptide research and development. The provided data and protocols serve as a starting point for the successful application of this valuable synthetic building block.

References

Solubility of Fmoc-N-methyl-D-leucine in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-N-methyl-D-leucine in dimethyl sulfoxide (DMSO) and other common organic solvents. Due to a lack of specific quantitative solubility data for the D-isomer in publicly available literature, this guide extrapolates from the known solubility of its L-isomer, Fmoc-L-leucine, and incorporates established principles regarding the effect of N-methylation on the solubility of Fmoc-protected amino acids.

Physicochemical Properties

Fmoc-N-methyl-D-leucine is a derivative of the amino acid D-leucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a methyl group on the nitrogen atom. These modifications are crucial in solid-phase peptide synthesis (SPPS) for building complex peptide chains with enhanced stability and specific conformational properties.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 367.4 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 110-120 °C | [1] |

| Optical Rotation | [α]²⁰_D = +22 ± 3° (c=1 in DMF) | [1] |

Quantitative Solubility Data

The following table summarizes the known solubility of Fmoc-L-leucine, which can be considered a baseline for estimating the solubility of Fmoc-N-methyl-D-leucine. The actual solubility of the N-methylated D-isomer is expected to be comparable or slightly higher.

| Solvent | Abbreviation | Type | Known Solubility of Fmoc-L-leucine (mg/mL) | Expected Solubility of Fmoc-N-methyl-D-leucine |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | ~30 | Likely ≥ 30 mg/mL |

| N,N-Dimethylformamide | DMF | Polar Aprotic | ~30 | Likely ≥ 30 mg/mL |

| Ethanol | EtOH | Polar Protic | ~30 | Likely ≥ 30 mg/mL |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Good | Good |

| Dichloromethane | DCM | Nonpolar | Soluble | Soluble |

| Tetrahydrofuran | THF | Polar Aprotic | Soluble | Soluble |

Data for Fmoc-L-leucine is sourced from[8][9].

Experimental Protocols

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a standard method for determining the solubility of Fmoc-N-methyl-D-leucine.

Protocol for Determining Solubility via High-Performance Liquid Chromatography (HPLC)

This method involves creating a saturated solution of the compound, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant using HPLC.

Materials:

-

Fmoc-N-methyl-D-leucine

-

Selected organic solvents (e.g., DMSO, DMF, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-N-methyl-D-leucine to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the Fmoc-N-methyl-D-leucine peak by UV absorbance at a characteristic wavelength for the Fmoc group (e.g., 265 nm or 301 nm).

-

-

Quantification:

-

Determine the concentration of Fmoc-N-methyl-D-leucine in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Fmoc-N-methyl-D-leucine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Fmoc-N-methyl-D-leucine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. peptide.com [peptide.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the ability to construct peptides with precision is paramount for advancements in research, diagnostics, and therapeutics.[1][2] At the heart of the most prevalent method for solid-phase peptide synthesis (SPPS) lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2][3][] Its strategic use has revolutionized the field, offering a mild, efficient, and versatile approach to the stepwise assembly of amino acids.[][5][6] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group, detailing its chemical principles, experimental protocols, and quantitative performance metrics to equip professionals in the field with a thorough understanding of this essential tool.

The Chemical Foundation of Fmoc-Based Synthesis

The utility of the Fmoc group is rooted in its unique chemical properties, which form the basis of the orthogonal Fmoc/tBu protection strategy.[1][2][3] This strategy allows for the selective removal of the temporary Nα-Fmoc group under mild basic conditions, while the permanent acid-labile side-chain protecting groups (typically tert-butyl based) remain intact until the final cleavage step.[3][][]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is introduced to the α-amino group of an amino acid through a reaction with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2]

Deprotection: The key to the Fmoc strategy is its lability to bases.[8] The removal of the Fmoc group is a two-step process initiated by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8][9] The process proceeds via a β-elimination mechanism.[][9] The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the secondary amine to form a stable adduct.[9][10][11]

Figure 1: Mechanism of Fmoc deprotection by piperidine.

A significant advantage of this deprotection reaction is that the dibenzofulvene-piperidine adduct exhibits strong UV absorbance at approximately 301 nm, allowing for real-time monitoring of the reaction's completion.[2][]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-based SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][12] This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps.[5]

The general workflow consists of the following key steps:

-

Resin Swelling: The solid support is swollen in a suitable solvent to allow for efficient diffusion of reagents.[13]

-

Deprotection: The Fmoc group from the resin-bound amino acid or peptide is removed.[13]

-

Washing: The resin is washed to remove the deprotection reagent and byproducts.

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain.[13]

-

Washing: The resin is washed to remove excess activated amino acid and coupling reagents.

-

Repeat Cycle: These steps are repeated until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[5][12]

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.

Quantitative Data and Performance Metrics

The success of Fmoc-SPPS is often evaluated by the coupling efficiency at each step and the purity of the final crude product. High coupling yields, often exceeding 99%, are achievable with the Fmoc strategy.[1]

Comparison of Coupling Reagents

The choice of coupling reagent is critical for efficient amide bond formation and minimizing side reactions, particularly racemization.[14] Aminium/uronium salts like HATU and HCTU are known for their high reactivity and short reaction times.[14]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Low |

Table 1: Performance comparison of common coupling reagents in Fmoc-SPPS. Data compiled from various sources.[14]

Fmoc vs. Boc Strategy Comparison

The Fmoc strategy has largely become the method of choice over the older tert-butyloxycarbonyl (Boc) strategy due to its milder reaction conditions.[1]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |

| Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM |

| Side-Chain Protection | tert-Butyl (tBu)-based | Benzyl (Bzl)-based |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA |

| Orthogonality | Fully Orthogonal | Partial (Graduated Acid Lability) |

| Automation Friendliness | Highly amenable | Less common in modern synthesizers |

| Key Advantage | Milder conditions, avoids highly corrosive HF | Can be advantageous for aggregation-prone sequences |

Table 2: Key differences between the Fmoc and Boc strategies in SPPS.[1][3]

Detailed Experimental Protocols

The following are generalized protocols for key steps in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and resin.

Protocol: Resin Swelling

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.[15]

-

Add a suitable solvent such as DMF or dichloromethane (DCM) (approximately 10 mL per gram of resin).[15]

-

Gently agitate the resin for 1-2 hours at room temperature to ensure uniform swelling.[15]

-

Drain the solvent from the reaction vessel.[15]

Protocol: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (v/v) to the swollen resin (approximately 10 mL per gram of resin).[13][16]

-

Drain the solution.[15]

-

Add a second portion of the 20% piperidine in DMF solution.[16]

-

Agitate the mixture for an additional 7-15 minutes.[13]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[13]

Protocol: Amino Acid Coupling (using HATU)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.[15]

-

Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix.[15]

-

Immediately add the activated amino acid solution to the deprotected resin.[15]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitor the coupling reaction using a qualitative method (e.g., Ninhydrin test). A negative test indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol: Final Cleavage and Deprotection

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[15] The choice of scavengers is critical to prevent side reactions.[15]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[2]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2][15]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[2][15]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis.[2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides.[2][] This has made custom peptides readily accessible for a vast array of applications in research, diagnostics, and the development of new therapeutic agents. A thorough understanding of the principles and protocols of Fmoc chemistry is therefore indispensable for any scientist or researcher working in the field of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. connectsci.au [connectsci.au]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

Unlocking the Therapeutic Potential of Peptides: A Technical Guide to N-Methylation for Enhanced Bioavailability and Stability

For Researchers, Scientists, and Drug Development Professionals

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency.[1] However, their clinical translation is often hampered by inherent pharmacological weaknesses, namely poor metabolic stability and low oral bioavailability.[2][3] This in-depth technical guide, designed for researchers and drug development professionals, explores N-methylation as a powerful and versatile strategy to overcome these limitations. By substituting the amide proton of a peptide backbone with a methyl group, N-methylation profoundly alters the physicochemical properties of a peptide, paving the way for enhanced stability, bioavailability, and potency.[4]

The N-Methylation Advantage: Overcoming the Hurdles of Peptide Therapeutics

Peptide drugs are susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life.[5] Furthermore, their hydrophilic nature and high number of hydrogen bond donors often result in poor membrane permeability and, consequently, low oral bioavailability.[6] N-methylation addresses these challenges through several key mechanisms:

-

Enhanced Proteolytic Stability: The introduction of a methyl group on the amide nitrogen provides steric hindrance, effectively shielding the adjacent peptide bond from enzymatic cleavage by proteases.[5][7] This modification can dramatically increase the half-life of peptides in biological fluids.[5]

-

Improved Membrane Permeability and Bioavailability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone by removing an amide proton.[6] This decreases the desolvation penalty associated with crossing the hydrophobic lipid bilayer of cell membranes, thereby improving permeability.[4][6] The increased lipophilicity further favors partitioning into the cell membrane.[4] Notably, a tri-N-methylated analog of a peptide has demonstrated a remarkable 10% oral bioavailability.[2][7]

-

Conformational Rigidity and Target Affinity: The steric constraints imposed by the N-methyl group restrict the conformational flexibility of the peptide backbone.[7] This can pre-organize the peptide into its bioactive conformation, potentially leading to increased affinity and selectivity for its therapeutic target.[7]

The strategic application of N-methylation has led to the development of successful peptide-based therapeutics, such as the immunosuppressant Cyclosporine A, which contains seven N-methylated residues contributing to its excellent pharmacokinetic profile.[8][9]

The Mechanistic Underpinnings of N-Methylation's Impact

The benefits of N-methylation are rooted in fundamental changes to the peptide's molecular structure and interactions.

Steric Shielding Against Proteolysis

Proteases recognize and bind to specific peptide sequences, often relying on hydrogen bonding interactions with the peptide backbone to position the scissile bond within their active site. N-methylation disrupts these crucial hydrogen-bonding patterns. The methyl group acts as a steric shield, preventing the protease from accessing and cleaving the peptide bond.[5] This protective effect can extend beyond the immediate site of methylation, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[5]

N-methylation sterically hinders protease binding, preventing peptide cleavage.

Facilitating Membrane Permeation

The ability of a peptide to passively diffuse across a cell membrane is largely governed by its ability to shed its hydration shell and enter the hydrophobic lipid environment. Each hydrogen bond donor on the peptide backbone contributes to the energetic cost of this desolvation. By replacing an amide proton with a methyl group, N-methylation reduces the number of hydrogen bond donors, thereby lowering the energy barrier for membrane transit.[6] This effect, combined with the increased overall lipophilicity, significantly enhances membrane permeability.[4] In some cases, N-methylation can stabilize intramolecular hydrogen bonding, allowing the peptide to adopt a more compact, membrane-permeable conformation.[10]

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize the quantitative effects of N-methylation on the proteolytic stability and permeability of peptides, providing a clear comparison between modified and unmodified analogs.

Table 1: Enhancement of Proteolytic Stability

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [5] |

| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [5] | |

| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [5] | |

| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | [5] | |

| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 | [5] |

Table 2: Improvement in Membrane Permeability

| Peptide | Modification | Permeability (Papp) (10⁻⁶ cm/s) | Assay System | Reference |

| Veber-Hirschmann peptide analog | Non-methylated | 1 | Caco-2 | [11] |

| Tri-N-methylated | 4 | Caco-2 | [11] | |

| Cyclic Hexapeptide | Non-methylated | 0.5 | RRCK | [10] |

| Tri-N-methylated | 4.9 | RRCK | [10] | |

| Per-N-methylated | 6.1 | RRCK | [10] |

Experimental Protocols for Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of N-methylated peptides and for assessing their stability and permeability.

On-Resin N-Methylation of Peptides

A common and efficient method for the site-specific N-methylation of peptides on a solid support is a three-step procedure.[8][12]

Workflow for on-resin N-methylation of peptides.

Protocol:

-

Resin Preparation: Swell the peptide-resin (with the N-terminal amine to be methylated exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Sulfonylation (o-NBS Protection):

-

Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP to the resin.

-

Agitate for 1-2 hours.

-

Wash the resin thoroughly with NMP and Dichloromethane (DCM).

-

-

Methylation:

-

Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl phosphite in NMP to the resin.

-

Agitate for 5-10 minutes.

-

Wash the resin with NMP.

-

-

Desulfonylation (o-NBS Removal):

-

Prepare a solution of 2-mercaptoethanol and DBU in NMP.

-

Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.

-

Wash the resin with NMP and DCM.

-

In Vitro Protease Stability Assay

This assay quantifies the resistance of N-methylated peptides to enzymatic degradation.[7]

Workflow for the in vitro protease stability assay.

Protocol:

-

Sample Preparation: Prepare stock solutions of the N-methylated and native (non-methylated) peptides in a suitable reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

-

Incubation: In separate microcentrifuge tubes, incubate a known concentration of each peptide with a protease solution (e.g., trypsin, chymotrypsin, or plasma) at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% Trifluoroacetic acid (TFA)).

-

Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time for both the N-methylated and native peptides to determine the half-life (t½) of each.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in-vitro model to predict human intestinal absorption of drugs.[13][14][15]

Protocol:

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Assay Setup:

-

Wash the cell monolayers with a transport buffer.

-

Add the test compound (N-methylated or native peptide) to the apical (A) side of the monolayer.

-

At specified time intervals, collect samples from the basolateral (B) side.

-

-

Bidirectional Transport: To assess active efflux, also perform the assay in the basolateral-to-apical (B-A) direction.

-

Sample Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

Conclusion and Future Perspectives

N-methylation is a cornerstone of modern peptide drug design, offering a robust and predictable means to enhance the pharmacological properties of peptide therapeutics.[4] By improving proteolytic stability and membrane permeability, this simple modification can transform promising peptide leads into viable clinical candidates. As our understanding of the complex interplay between N-methylation, peptide conformation, and biological activity continues to grow, so too will the opportunities to develop novel and effective peptide-based medicines with improved therapeutic profiles.

References

- 1. A Comprehensive Review on Current Advances in Peptide Drug Development and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. benchchem.com [benchchem.com]

- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 15. Caco-2 Permeability | Evotec [evotec.com]

The Chiral Advantage: A Technical Guide to Incorporating D-Amino Acids in Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide structures represents a strategic advancement in medicinal chemistry, offering a powerful approach to overcome the inherent limitations of native L-peptides. This technical guide provides an in-depth exploration of the core advantages of this strategy, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. By leveraging the unique properties of these chiral counterparts, researchers can significantly enhance the therapeutic potential of peptide-based drug candidates.

Core Advantages of D-Amino Acid Incorporation

The strategic substitution of L-amino acids with their D-enantiomers confers a range of benefits that address the primary challenges in peptide drug development, namely poor stability and bioavailability.

Enhanced Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids is the remarkable increase in resistance to proteolytic degradation.[1] Endogenous proteases, which are highly stereospecific for L-amino acids, are generally unable to recognize and cleave peptide bonds involving D-amino acids.[2] This steric hindrance leads to a substantial increase in the peptide's half-life in biological fluids.[3] For instance, while L-peptides can be rapidly degraded by proteases within hours, their D-amino acid-containing counterparts can remain intact for significantly longer periods.[4]

Improved Bioavailability

The enhanced stability of D-peptides directly contributes to their improved bioavailability.[1] By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, a greater concentration of the active peptide can reach its target site. This can lead to more effective absorption and utilization by the body, making D-peptides particularly suitable for therapeutic applications.

Modulation of Biological Activity and Receptor Binding

The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, which in turn can modulate its binding affinity and selectivity for its target receptor.[1] While in some cases this can lead to reduced activity, in others it can result in maintained, altered, or even enhanced biological function.[2] For some G protein-coupled receptors (GPCRs), the conformational changes induced by D-amino acids can lead to more favorable interactions, resulting in increased potency.[5][6]

Reduced Immunogenicity

Peptides containing D-amino acids may exhibit reduced immunogenicity. Because they are less susceptible to proteolytic processing, they are less likely to be presented by antigen-presenting cells, which can lead to a diminished immune response. This is a crucial consideration for the development of peptide-based therapies intended for chronic administration.[7]

Data Presentation: Quantitative Impact of D-Amino Acid Substitution

The following tables summarize quantitative data from various studies, highlighting the significant improvements achieved by incorporating D-amino acids into peptide structures.

| Peptide Analog | Half-Life (in serum/plasma) | Fold Increase | Reference |

| L-carnosine | 78 min | - | [8] |

| D-carnosine | 75 min | ~0.96 | [8] |

| L-peptide (unmodified) | < 4 hours | - | [4] |

| D-amino acid modified peptide | > 24 hours (15% remaining) | >6 | [4] |

Table 1: Comparative Half-Life of L- and D-Amino Acid-Containing Peptides. This table illustrates the enhanced stability of peptides incorporating D-amino acids in a proteolytic environment.

| Peptide | Target | Binding Affinity (IC50/Kd) | Change in Affinity | Reference |

| LCDX | α7 nicotine acetylcholine receptor | ~5x higher IC50 than DCDX | Weaker | [4] |

| DCDX | α7 nicotine acetylcholine receptor | Lower IC50 | Stronger | [4] |

| L-peptide | GPCR | Varies | - | [5] |

| D-peptide | GPCR | Can be higher or lower | Modulated | [5][6] |

Table 2: Modulation of Receptor Binding Affinity. This table showcases how the chirality of amino acids can influence the interaction of a peptide with its biological target.

| Peptide | Model System | Efficacy Outcome | Improvement with D-amino acid | Reference |

| LPMI-α | Human glioma cell line (U87) | Minimal inhibition | - | [4] |

| DPMI-α | Human glioma cell line (U87) | Significant inhibition | Substantial | [4] |

| L-carnosine | Mouse model of focal ischemia | Reduced infarct volume by 52.1% | - | [9] |

| D-carnosine | Mouse model of focal ischemia | Reduced infarct volume by 53.8% | Similar efficacy | [9] |

| L-melittin conjugate | In vivo mouse model | Anti-PEG antibody generation | - | [7] |

| D-melittin conjugate | In vivo mouse model | Reduced anti-PEG antibody generation | Significant reduction in immunogenicity | [7] |

Table 3: Comparative In Vivo Efficacy. This table provides examples of how the enhanced stability and altered properties of D-peptides can translate to improved therapeutic outcomes in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the advantages of incorporating D-amino acids into peptide structures.

Protocol 1: In Vitro Protease Stability Assay using HPLC

This protocol outlines a standard procedure to assess the stability of a peptide in the presence of proteases.

1. Materials:

-

Test peptide (L- and D-analogs)

-

Protease solution (e.g., trypsin, chymotrypsin, or serum)

-

Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

-

Prepare a stock solution of the test peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initiate the degradation reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

-

Centrifuge the quenched sample to precipitate the protease.

-

Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time at a suitable wavelength (e.g., 214 nm or 280 nm).

3. Data Analysis:

-

Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

-

Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the peptide.

Protocol 2: Competitive Radioligand Receptor Binding Assay (Scintillation Proximity Assay - SPA)

This protocol describes a method to determine the binding affinity of a peptide to its receptor.

1. Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand (e.g., 3H- or 125I-labeled)

-

Unlabeled test peptides (L- and D-analogs) at various concentrations

-

SPA beads (e.g., wheat germ agglutinin-coated)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

96-well microplate

-

Microplate scintillation counter

2. Procedure:

-

In a 96-well microplate, add the receptor preparation, SPA beads, and assay buffer. Incubate to allow the receptors to bind to the beads.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

Add increasing concentrations of the unlabeled test peptides to the wells. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a peptide in a rodent model.

1. Materials:

-

Test peptide (formulated for in vivo administration)

-

Rodent model (e.g., mice or rats)

-

Dosing vehicles (e.g., saline, PBS)

-

Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

-

Analytical method for peptide quantification in plasma (e.g., LC-MS/MS)

2. Procedure:

-

Administer the test peptide to the animals via the desired route (e.g., intravenous, subcutaneous, or oral).

-

At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) after administration, collect blood samples from a suitable site (e.g., tail vein, saphenous vein).

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the peptide in the plasma samples using a validated analytical method.

3. Data Analysis:

-

Plot the plasma concentration of the peptide versus time.

-

Calculate key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of D-amino acid-containing peptides.

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Peptide Binding in Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deep learning in GPCR drug discovery: benchmarking the path to accurate peptide binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemical Impact of N-Methylated Leucine Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. Among these, N-methylated amino acids and D-enantiomers offer powerful tools to modulate the pharmacological properties of peptide-based therapeutics. This technical guide provides an in-depth comparison of two such building blocks: Fmoc-N-Me-D-Leu-OH and its L-enantiomer, Fmoc-N-Me-L-Leu-OH. Understanding their distinct characteristics is critical for controlling peptide conformation, enhancing stability, and optimizing biological activity.

Core Physicochemical and Stereochemical Differences

The fundamental difference between Fmoc-N-Me-D-Leu-OH and Fmoc-N-Me-L-Leu-OH lies in their stereochemistry at the alpha-carbon (Cα), which is the chiral center. This seemingly subtle variation leads to distinct three-dimensional arrangements of the isobutyl side chain, profoundly influencing the resulting peptide's properties. While they share the same molecular formula and weight, their interaction with polarized light and their spatial orientation are mirror images.

The primary impact of N-methylation on any amino acid is the replacement of the amide proton with a methyl group. This modification introduces steric hindrance that restricts backbone rotation and eliminates the hydrogen bond donor capability of the amide nitrogen.[1][2] These changes are crucial for enhancing proteolytic stability and improving cell permeability.[2][3]

The selection of the D- or L-enantiomer determines the local and global conformation of the peptide backbone. While L-amino acids are the proteinogenic standard, the incorporation of a D-amino acid can induce specific turns or disrupt secondary structures like α-helices, which can be advantageous for mimicking bioactive conformations or improving receptor affinity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of both enantiomers, compiled from various supplier data sheets.

| Property | Fmoc-N-Me-D-Leu-OH | Fmoc-N-Me-L-Leu-OH | Non-Methylated L-Enantiomer (Fmoc-L-Leu-OH) |

| CAS Number | 103478-63-3[4] | 103478-62-2[5] | 35661-60-0[6] |

| Molecular Formula | C₂₂H₂₅NO₄[4] | C₂₂H₂₅NO₄[5] | C₂₁H₂₃NO₄[6] |

| Molecular Weight | 367.44 g/mol [4] | 367.44 g/mol | 353.41 g/mol [6] |

| Appearance | White to off-white solid/powder[4] | White to off-white solid[5] | White to off-white solid |

| Melting Point | 108 - 116 °C[4] | 110 - 118 °C[5] | ~145 - 156 °C[7][8] |

| Optical Rotation | Not specified, but expected to be opposite to L-form | [α]²⁰/D = -21 ± 3º (c=1 in DMF)[5] | [α]²⁰/D = -26º (c=1 in DMF)[7] |

| Purity (Typical) | ≥97%[4] | ≥98% (HPLC)[5] | ≥97%[6] |

Impact on Peptide Properties and Drug Development

The choice between the D- and L-enantiomer of N-methylated leucine is a strategic decision in peptide design, driven by the desired therapeutic outcome.

-

Proteolytic Stability : Both N-methylation and the use of D-amino acids are known strategies to enhance stability against enzymatic degradation.[1][3] The N-methyl group sterically hinders the approach of proteases, while D-amino acids are not recognized by the L-specific proteases that are common in biological systems. A peptide containing Fmoc-N-Me-D-Leu-OH would therefore be expected to have exceptionally high resistance to degradation.

-

Conformational Control : N-methylation restricts the allowable phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, reducing conformational flexibility.[2] This can pre-organize a peptide into its bioactive conformation, increasing potency. The D-configuration further alters this conformational landscape. Several studies report that substituting L-amino acids with their D- or N-methylated counterparts affects the adoption of secondary structures.[1] This can be used to disrupt unwanted aggregation or to induce specific turn structures that may be critical for receptor binding.[9]

-

Bioavailability and Permeability : N-methylation increases the lipophilicity of a peptide, which can decrease the energy barrier for moving from an aqueous environment into the lipid bilayer of a cell membrane.[2][10] This modification is a key strategy for improving a peptide's ability to cross cellular membranes and enhance oral bioavailability.[2][11] The stereochemistry (D vs. L) can further influence how the peptide interacts with the membrane.

Experimental Protocols: Synthesis and Coupling

The incorporation of N-methylated amino acids, whether D- or L-, presents a significant synthetic challenge due to steric hindrance. The N-methyl group and the bulky Fmoc protecting group impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[12] Therefore, standard coupling conditions are often inefficient, leading to low yields.[13]

Recommended Coupling Protocol using HATU

High-powered aminium/uronium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for overcoming the steric barriers associated with N-methylated residues.[14][15]

Materials and Reagents:

-

Fmoc-N-Me-D-Leu-OH or Fmoc-N-Me-L-Leu-OH

-

Peptide-resin with a free N-terminal amine

-

HATU

-

N,N-Diisopropylethylamine (DIEA) or Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

-

Resin Preparation :

-

Activation Solution :

-

Coupling Reaction :

-

Monitoring and Washing :

-

Monitor the reaction for completion. The bromophenol blue test is recommended, as the secondary amine of the newly coupled N-methylated residue will not give a positive result with the ninhydrin (Kaiser) test.[11][15]

-

Once the coupling is complete (or has proceeded as far as possible), filter the resin.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.[14]

-

-

Double Coupling (Optional) : If monitoring indicates incomplete coupling, a second coupling may be performed by repeating steps 2-4 before proceeding to the next deprotection step.[12]

References

- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc-N-Me- D -Leu-OH = 97.0 103478-63-3 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]

- 8. Fmoc-Leu-OH Novabiochem 35661-60-0 [sigmaaldrich.com]

- 9. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Literature review on the use of N-methylated amino acids in peptidomimetics

An In-Depth Guide to N-Methylated Amino Acids in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides are highly sought-after therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low membrane permeability, and rapid degradation by proteases.[1][2] Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to overcome these limitations.[3][4] One of the most powerful and widely adopted strategies in peptidomimetic design is the incorporation of N-methylated amino acids.[5]

N-methylation, the substitution of the amide proton in the peptide backbone with a methyl group, profoundly alters the physicochemical properties of the peptide.[6][7] This modification enhances proteolytic resistance, improves membrane permeability, and provides conformational control, thereby increasing the therapeutic potential of peptide-based drugs.[8][9] This technical guide provides a comprehensive review of the use of N-methylated amino acids in peptidomimetics, covering core principles, synthesis protocols, quantitative data, and applications in drug discovery.

Core Principles: The Impact of N-Methylation

The introduction of a methyl group to the amide nitrogen has significant structural and energetic consequences that underpin its benefits in drug design.[6]

-

Enhanced Metabolic Stability: The primary advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation.[10] The methyl group provides steric hindrance, physically shielding the adjacent peptide bond from the active sites of proteolytic enzymes like trypsin and chymotrypsin.[10] This steric shield disrupts the hydrogen-bonding patterns that proteases recognize, inhibiting cleavage and significantly prolonging the peptide's half-life in vivo.[10] The protective effect can even extend over a four-residue window from the site of methylation.[10]

-

Improved Membrane Permeability and Bioavailability: Peptides often struggle to cross cell membranes due to their high number of hydrogen bond donors (the amide N-H groups).[6] N-methylation removes a hydrogen bond donor, reducing the energy penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[6][11] This increases the molecule's overall lipophilicity, which is a key factor in improving passive diffusion across membranes and enhancing oral bioavailability.[9][12] The natural product Cyclosporine A, a highly N-methylated cyclic peptide, is a prime example of a cell-permeable and orally bioavailable peptide drug.[11][13]

-

Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone.[6][14] This restriction can be strategically used to stabilize specific secondary structures, such as β-turns or helical folds, which are often critical for high-affinity receptor binding.[15] By locking the peptide into a bioactive conformation, N-methylation can lead to increased potency and receptor selectivity.[7] Furthermore, the modification lowers the energy barrier for the peptide bond to adopt a cis-conformation, which is a feature found in many biologically active natural products.[15][16]

Quantitative Data on N-Methylated Peptidomimetics

The benefits of N-methylation have been quantified across numerous studies. The following tables summarize key data comparing N-methylated peptides to their non-methylated parent compounds.

Table 1: Proteolytic Stability

This table illustrates the significant increase in peptide half-life in the presence of proteases upon N-methylation.

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [10] |

| N-Me-Asp (at P2) | Trypsin | 3 h | 72 | [10] | |

| N-Me-Lys (at P1) | Trypsin | > 42 h | > 1000 | [10] | |

| N-Me-Leu (at P1') | Trypsin | > 42 h | > 1000 | [10] | |

| N-Me-Tyr (at P2') | Trypsin | > 42 h | > 1000 | [10] | |

| Antimicrobial Peptide (TA4) | Non-methylated | Serum | ~40% remaining after 1h | - | [17] |

| N-Me-Lys (single sub.) | Serum | ~65% remaining after 1h | 1.6 | [17] | |

| Cyclic Peptides (Mo/Hu series) | Non-methylated | Serum | Variable (some <10% remaining after 24h) | - | [18] |

| N-methylated | Serum | Variable (some >95% remaining after 24h) | Up to >9.5 | [18] |

Table 2: Receptor Binding Affinity and Permeability

This table shows how N-methylation can impact receptor binding and cell permeability. While it can sometimes reduce affinity if the amide proton is crucial for binding, strategic placement often preserves or enhances it while boosting other properties.

| Peptide / Target | Modification | Binding Affinity (KD) | Permeability / Bioavailability | Reference |

| HIV-1 FSS-RNA Binding Peptide | Non-methylated (Parent) | 1600 nM | Low | [19] |

| N-methylated Analog | 15 nM | Increased | [19] | |

| Somatostatin Analog | Non-methylated | High | Low | [12][20] |

| Tri-N-methylated Analog | Similar to parent | 10% Oral Bioavailability (rat) | [12][20] | |

| Cyclic Hexapeptide | Non-methylated | - | Low | [12] |

| Tri-N-methylated Analog | - | 28% Oral Bioavailability (rat) | [12] |

Experimental Protocols

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the secondary amine, which can lead to slow and incomplete coupling reactions.[8]

Protocol 1: Incorporation of an N-Methylated Amino Acid in Fmoc-SPPS

This protocol details a typical cycle for coupling an N-methylated amino acid during solid-phase peptide synthesis (SPPS) using a highly efficient coupling reagent like HATU.[8][21]

1. Materials and Reagents:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-N-methyl-amino acid (4 equivalents relative to resin substitution)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (8 equivalents)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

2. Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) to the solution. Allow 1-2 minutes for pre-activation.[8]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature.

-

Reaction Time: Allow the coupling to proceed for 1-4 hours. Coupling an N-methylated residue onto another N-methylated residue is particularly difficult and may require longer reaction times or a double coupling.[21]

-

Monitoring: Monitor the reaction completion using a colorimetric test like the bromophenol blue test, as the standard ninhydrin test does not work for secondary amines.[21]

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all soluble reagents.

-

Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general procedure to compare the stability of N-methylated and non-methylated peptides against a protease.[10]

1. Materials and Reagents:

-

Purified peptides (>95% purity via RP-HPLC)

-

Protease solution (e.g., Trypsin in a suitable buffer like ammonium bicarbonate)

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)

-

RP-HPLC system for analysis

2. Procedure:

-

Peptide Preparation: Prepare stock solutions of the N-methylated and non-methylated peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

-

Enzyme Preparation: Prepare a stock solution of the protease at a defined concentration.

-

Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the reaction buffer. Pre-incubate at 37°C for 5 minutes. Add the protease solution to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w).

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the TFA solution. This denatures the enzyme and stops the degradation.

-

Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact parent peptide over time.

-

Data Calculation: Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample. Plot this percentage against time to determine the degradation rate and calculate the half-life (t½).

Visualizations: Workflows and Mechanisms

Peptide Backbone with CH₃

>, shape=plain]; P2 -> S2 [label="Steric Hindrance\n(Binding Blocked)", color="#34A853", fontcolor="#34A853", style=dashed]; } } /dot Caption: N-methylation provides steric hindrance, protecting the peptide bond from enzymatic cleavage.[10]

Conclusion

N-methylation of the peptide backbone is a cornerstone strategy in the field of peptidomimetics. It provides a powerful and versatile tool to address the inherent pharmacokinetic weaknesses of natural peptides.[7][22] By conferring resistance to enzymatic degradation, enhancing membrane permeability, and allowing for precise conformational control, N-methylation significantly improves the drug-like properties of peptide candidates.[5][9] While the synthesis of these modified peptides requires specialized protocols to overcome challenges like steric hindrance, the rewards in terms of improved stability and bioavailability are substantial.[8][20] As researchers continue to push the boundaries of drug discovery, the strategic use of N-methylated amino acids will remain a critical element in the development of the next generation of peptide-based therapeutics.

References

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. lifetein.com [lifetein.com]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 17. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. peptide.com [peptide.com]

- 22. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-D-Leu-OH